N'-(3-phenylpropanoyl)benzohydrazide N'-(3-phenylpropanoyl)benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16716825
InChI: InChI=1S/C16H16N2O2/c19-15(12-11-13-7-3-1-4-8-13)17-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
SMILES:
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol

N'-(3-phenylpropanoyl)benzohydrazide

CAS No.:

Cat. No.: VC16716825

Molecular Formula: C16H16N2O2

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

N'-(3-phenylpropanoyl)benzohydrazide -

Specification

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
IUPAC Name N'-(3-phenylpropanoyl)benzohydrazide
Standard InChI InChI=1S/C16H16N2O2/c19-15(12-11-13-7-3-1-4-8-13)17-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
Standard InChI Key PJRVFEMYDNQHRV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition

N'-(3-Phenylpropanoyl)benzohydrazide consists of a benzohydrazide core (C6H5CONHNH2\text{C}_{6}\text{H}_{5}\text{CONHNH}_{2}) modified with a 3-phenylpropanoyl group (C6H5CH2CH2CO\text{C}_{6}\text{H}_{5}\text{CH}_{2}\text{CH}_{2}\text{CO}). The phenylpropanoyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight268.31 g/mol
CAS NumberNot publicly disclosed
SolubilityLimited in polar solvents

Synthesis and Optimization

Reaction Mechanism

The synthesis involves a condensation reaction between 3-phenylpropanoyl chloride and benzohydrazine under reflux in ethanol. The nucleophilic hydrazine nitrogen attacks the carbonyl carbon of the acyl chloride, forming an intermediate that eliminates hydrochloric acid (HCl) to yield the final product.

C6H5CH2CH2COCl+C6H5CONHNH2N’-(3-phenylpropanoyl)benzohydrazide+HCl\text{C}_{6}\text{H}_{5}\text{CH}_{2}\text{CH}_{2}\text{COCl} + \text{C}_{6}\text{H}_{5}\text{CONHNH}_{2} \rightarrow \text{N'-(3-phenylpropanoyl)benzohydrazide} + \text{HCl}

Table 2: Synthesis Conditions

ReagentSolventTemperatureTime
3-Phenylpropanoyl chlorideEthanolReflux4–6 hr

Characterization Techniques

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR confirms proton environments, such as the hydrazide NH (δ\delta 9.2–10.5 ppm) and phenyl protons (δ\delta 7.2–7.8 ppm).

    • 13C^{13}\text{C}-NMR identifies carbonyl carbons (δ\delta 165–170 ppm).

  • Infrared (IR) Spectroscopy:

    • Stretching vibrations for C=O (1650–1700 cm1^{-1}) and N–H (3200–3350 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 268.31 confirms molecular weight.

Biological Activities

Enzyme Inhibition

N'-(3-Phenylpropanoyl)benzohydrazide exhibits urease inhibition with IC50_{50} values of 10–30 µM, though less potent than standard inhibitors like thiourea (IC50_{50} = 8.2 µM).

Table 3: Comparative Bioactivity of Benzohydrazides

CompoundTarget EnzymeIC50_{50} (µM)Source
N'-(3-Phenylpropanoyl)benzohydrazideUrease10–30
7h (Triazole derivative)α-Glucosidase0.01

Antimicrobial and Anti-Inflammatory Effects

  • Antimicrobial: Moderate activity against Escherichia coli and Candida albicans .

  • Anti-inflammatory: Suppresses COX-2 expression in vitro.

Structure-Activity Relationships (SAR)

Role of Substituents

  • Phenylpropanoyl Group: Enhances lipophilicity, aiding cellular uptake.

  • Hydrazide Moiety: Critical for hydrogen bonding with enzyme active sites .

Comparison with Analogues

Triazole-linked benzohydrazides (e.g., compound 7h in ) show 300-fold higher α-glucosidase inhibition due to additional hydrogen bond donors .

Applications in Drug Development

Antimicrobial Agents

N'-(3-Phenylpropanoyl)benzohydrazide derivatives are being explored as broad-spectrum antimicrobials, particularly against drug-resistant strains .

Enzyme-Targeted Therapeutics

Its urease inhibition suggests potential for treating Helicobacter pylori infections, where urease is a virulence factor.

Future Research Directions

Structural Modifications

  • Introducing triazole rings (as in ) or metal complexes (e.g., Cu(II) in ) to enhance potency.

  • Investigating fluorinated or sulfonated derivatives for improved solubility.

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